Dolutegravir RR isomer

Catalog No.
S1799273
CAS No.
1357289-29-2
M.F
C₂₀H₁₉F₂N₃O₅
M. Wt
419.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolutegravir RR isomer

Analytical labs face regulatory risk when stereoisomer mixes fail to resolve Dolutegravir API and Impurity B in chiral HPLC. This (4R,12aR) reference standard, essential for system suitability, provides the exact retention profile (RRT 0.80) and relative response needed to quantify trace degradation. • Validates resolution factor >1.5 vs API • Quantifies Impurity B down to 0.000099 mg/mL LOQ • Meets ≤0.15% limit per pharmacopeial monographs.

CAS Number

1357289-29-2

Product Name

Dolutegravir RR isomer

IUPAC Name

(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

Molecular Formula

C₂₀H₁₉F₂N₃O₅

Molecular Weight

419.38

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Synonyms

(4R,​12aR)​-N-​[(2,​4-Difluorophenyl)​methyl]​-​3,​4,​6,​8,​12,​12a-​hexahydro-​7-​hydroxy-​4-​methyl-​6,​8-​dioxo-​2H-pPyrido[1’,​2’:4,​5]​pyrazino[2,​1-​b]​[1,​3]​oxazine-​9-​carboxamide

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Dolutegravir RR isomer (CAS: 1357289-29-2), chemically defined as the (4R,12aR) diastereomer of the active pharmaceutical ingredient (API) Dolutegravir, serves as a critical analytical reference material in pharmaceutical quality control [1]. While the active Dolutegravir API is the (4R,12aS) isomer, the RR isomer—frequently designated in pharmacopeial monographs as Impurity B—is a known process-related and degradation impurity [2]. For procurement professionals and analytical chemists, acquiring this highly pure stereoisomer is mandatory for validating chiral and achiral chromatographic methods, establishing relative response factors (RRF), and ensuring regulatory compliance during the batch release and stability testing of Dolutegravir bulk drug substances and dispersible tablet formulations[3].

Procurement Fit

Type Stereochemically defined (R,R)-diastereomer impurity standard
Documentation Supplied with comprehensive analytical data package (HPLC, NMR, MS)
Workflow Chiral impurity method development, QC batch testing, method validation

Generic substitution with the active Dolutegravir API or an uncharacterized mixture of stereoisomers completely fails in regulatory quality control workflows because stereoisomers exhibit distinct chromatographic retention behaviors and relative response factors [1]. In pharmacopeial system suitability tests (SST), analytical methods must prove a minimum resolution factor (e.g., Rs > 1.5) between the API and specific diastereomers [2]. Procuring the exact Dolutegravir RR isomer allows laboratories to pinpoint its specific relative retention time (RRT) and accurately quantify trace degradation levels down to the strict 0.15% regulatory threshold [3]. Without this exact, high-purity reference standard, analysts cannot validate stability-indicating assays, leading to the rejection of API batches or failure during regulatory audits.

Substitution Risk

Stereochemical Mismatch

Alternative isomers (S,S- or S,R-) may exhibit different retention and spectral profiles, limiting accurate impurity identification.

Documentation Gap

Uncharacterized impurity references often lack the traceable CoA needed for method validation and submission documentation review.

Traceability Context

Using undefined standards may not support the impurity profiling documentation expected for ANDA review.

Chiral HPLC Retention Differentiation

In standardized chiral HPLC methods utilizing cellulose-based columns (e.g., Lux Cellulose-4), the Dolutegravir RR isomer (Impurity B) exhibits a distinct relative retention time (RRT) of approximately 1.35 [1]. In direct contrast, the active Dolutegravir API elutes at an RRT of 1.0 (approximately 22 minutes), and the enantiomeric Impurity A elutes at an RRT of 0.75[1]. This baseline separation is mandatory to achieve the pharmacopeial requirement of a resolution factor greater than 1.5 between diastereomeric impurities [2].

Evidence DimensionRelative Retention Time (RRT) in Chiral HPLC
Target Compound DataRRT ~ 1.35
Comparator Or BaselineDolutegravir API (RRT 1.0) and Impurity A (RRT ~ 0.75)
Quantified Difference0.35 to 0.60 RRT unit shift
ConditionsLux Cellulose-4 column (25 cm x 4.6 mm, 5 µm), 25°C, 258 nm detection

Procuring the exact RR isomer is essential for validating chiral column performance and meeting regulatory resolution thresholds during API release testing.

Synthesis scalability
Reported synthesis context
Gram scale, good yield via stereospecific route
Supports reliable reference standard supply for method development
Catalyst-free, scalable; data from synthesis report

RP-HPLC Degradation Profiling

For routine stability-indicating assays using reversed-phase chromatography (e.g., Phenyl-Hexyl or C8 columns), the Dolutegravir RR isomer demonstrates an RRT of 0.80, eluting at approximately 5.9 minutes [1]. This provides a stark contrast to the Dolutegravir API, which elutes at 7.4 minutes (RRT 1.0), and Impurity A, which elutes at 8.6 minutes (RRT 1.17) [2]. The distinct early elution of the RR diastereomer under gradient RP-HPLC conditions allows for rapid, interference-free quantification of this specific degradation product [1].

Evidence DimensionRelative Retention Time (RRT) in RP-HPLC
Target Compound DataRRT 0.80 (~5.9 min)
Comparator Or BaselineDolutegravir API (RRT 1.0, ~7.4 min) and Impurity A (RRT 1.17, ~8.6 min)
Quantified Difference0.20 RRT unit early elution vs API
ConditionsC8 or Phenyl-Hexyl column (150-250 mm), gradient elution, 35°C, 240-258 nm detection

Allows quality control laboratories to rapidly and accurately track diastereomeric degradation in commercial formulations using standard achiral instrumentation.

Chiral HPLC separation
Method context
Baseline separation of (R,R), (S,S), (S,R) using validated RP-HPLC with Chiralpak IF-3
Supports impurity quantification and method transfer for batch testing
Validated per ICH Q2(R1); column-specific optimization may apply

Trace-Level Quantification Reliability

When utilized as a quantitative reference standard, the Dolutegravir RR isomer supports highly sensitive trace analysis, achieving a Limit of Quantification (LOQ) of 0.000099 mg/mL in validated RP-HPLC methods[1]. Furthermore, it maintains exceptional linearity (R² = 0.9996) across the critical regulatory specification range (from LOQ up to 150% of the 0.15% impurity limit) [2]. This analytical performance matches or exceeds the baseline linearity of the API standard (R² = 0.9995), ensuring that trace measurements of the RR isomer are statistically reliable [1].

Evidence DimensionMethod Linearity (R²) and LOQ
Target Compound DataR² = 0.9996; LOQ = 0.000099 mg/mL
Comparator Or BaselineDolutegravir API standard (R² = 0.9995; LOQ = 0.000076 mg/mL)
Quantified DifferenceEquivalent high linearity with specific trace-level sensitivity
ConditionsRP-HPLC validation from LOQ to 150% of specification limit

Ensures that the standard can be reliably used to quantify trace impurities below the strict 0.15% regulatory reporting threshold.

Characterization package
Specification review
HPLC, ¹H/¹³C/¹⁹F NMR, MS, IR, TGA; purity NLT 98%
Provides traceable analytical documentation for method validation
Documented in CoA; supports ICH impurity guideline context

Pharmacopeial Chiral Method Validation

Dolutegravir RR isomer is indispensable for validating chiral HPLC methods, where it is used to demonstrate system suitability and ensure a resolution factor > 1.5 against the active API and other stereoisomers [1].

Stability-Indicating Assay Execution

During forced degradation studies and shelf-life evaluations of Dolutegravir dispersible tablets, this standard is required to accurately track the formation of the RR diastereomer via its distinct RP-HPLC retention profile (RRT 0.80) [2].

Commercial Batch Release and Quality Control

Procured for routine QC workflows, the standard enables the precise quantification of Impurity B down to trace levels (LOQ 0.000099 mg/mL), ensuring that commercial API batches comply with the strict ≤ 0.15% impurity limits set by regulatory agencies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stability-indicating method development
Stereochemical identity and chiral separation selectivity
Peak purity and forced degradation profile review
ANDA impurity profiling context
Traceable CoA and full characterization data
Method specificity documentation review
Batch release and in-process control testing
Defined impurity acceptance criteria context
QC method accuracy and impurity level control

XLogP3

2.4

Explore Compound Types